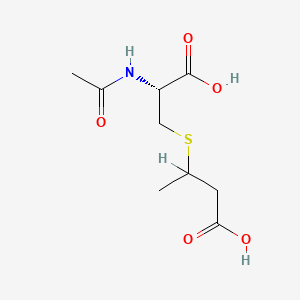

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine

Übersicht

Beschreibung

“N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine” is a derivative of the amino acid cysteine . It belongs to the class of organic compounds known as N-acyl-L-alpha-amino acids, which are N-acylated alpha amino acids that have the L-configuration of the alpha-carbon atom .

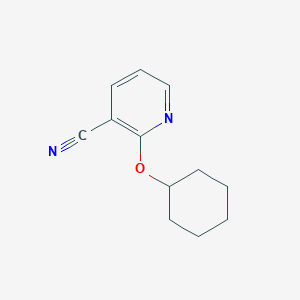

Molecular Structure Analysis

The molecular formula of “this compound” is C9H13NO6S . The InChI string representation of its structure isInChI=1S/C9H13NO6S/c1-5(11)10-6(8(13)14)4-17-3-2-7(12)9(15)16/h6H,2-4H2,1H3,(H,10,11)(H,13,14)(H,15,16)/t6-/m0/s1 . Physical And Chemical Properties Analysis

The average mass of “this compound” is 263.260 and its monoisotopic mass is 263.04636 .Wissenschaftliche Forschungsanwendungen

Antioxidant and Cytoprotective Functions

N-Acetyl cysteine (NAC) functions as a fast-acting antioxidant, triggering intracellular hydrogen sulfide and sulfane sulfur production, particularly in mitochondria. These processes mediate its immediate antioxidative and cytoprotective effects (Ezeriņa et al., 2018).

Clinical Applications

NAC is clinically applied as an antidote for acetaminophen overdose and has shown potential in treating a range of conditions. These include chronic obstructive pulmonary disease exacerbation, contrast-induced kidney damage prevention, influenza virus illness attenuation, pulmonary fibrosis treatment, and infertility treatment in polycystic ovary syndrome cases resistant to clomiphene (Millea, 2009).

Impact on Lifespan and Stress Resistance

In studies involving Caenorhabditis elegans, dietary NAC supplementation significantly enhanced resistance to oxidative stress, heat stress, and UV irradiation. It also extended both mean and maximum lifespan, increased progeny production, and influenced the expression of stress-responsive genes (Oh, Park, & Park, 2015).

Corrosion Inhibition

NAC and its derivatives, such as N-Acetyl-S-Benzyl-l-Cysteine, have been investigated for their ability to inhibit corrosion of mild steel in acidic environments. These compounds effectively suppress both anodic and cathodic reactions, contributing to their potential as green chemical corrosion inhibitors (Fu et al., 2011).

Role in Biofilm Formation

NAC can influence bacterial adhesion and biofilm formation on surfaces like stainless steel, which is relevant in industrial settings like paper mills. It has been observed to decrease bacterial adhesion and may inhibit bacterial growth in various conditions, suggesting its utility in preventing biofilm formation (Olofsson, Hermansson, & Elwing, 2003).

Tissue Distribution Studies

Research involving Wistar rats has shown that NAC distributes variably across different tissues, including liver, kidney, heart, lungs, and spleen, after intraperitoneal injection. This study highlights the differential concentration of NAC in various body tissues (Siddiqui et al., 2016).

Eigenschaften

IUPAC Name |

3-[(2R)-2-acetamido-2-carboxyethyl]sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5S/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t5?,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLXIGKXJUXPAV-MSZQBOFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC(=O)O)SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954792 | |

| Record name | 3-({2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}sulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33164-65-7 | |

| Record name | 2-Carboxy-1-methylethylmercapturic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33164-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 3-((2-acetamido-2-carboxyethyl)thio)-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033164657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-({2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}sulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

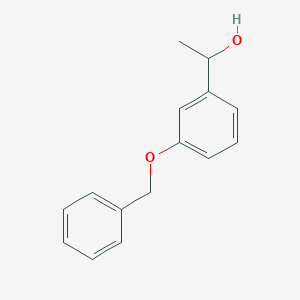

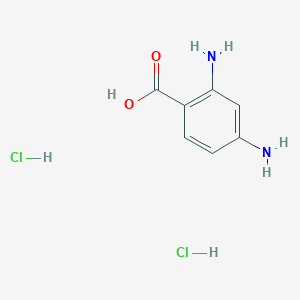

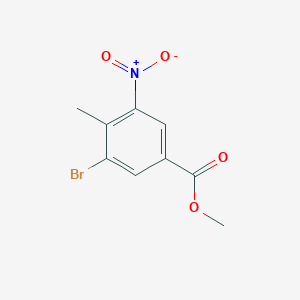

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

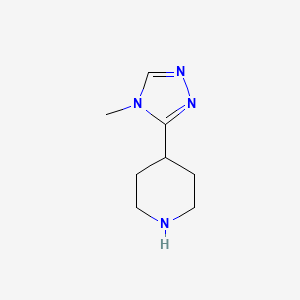

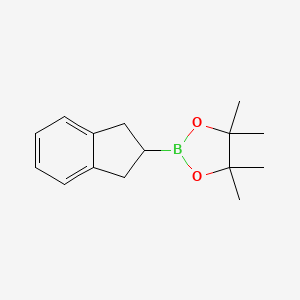

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593287.png)